1-(2,3-Dimethoxyphenyl)-1-butanone
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Overview
Description
1-(2,3-Dimethoxyphenyl)-1-butanone is an organic compound characterized by the presence of a butanone group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-1-butanone typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable butanone derivative under acidic or basic conditions. One common method involves the use of a Grignard reagent, where 2,3-dimethoxybenzaldehyde reacts with a butyl magnesium halide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are often employed to enhance reaction efficiency and product isolation .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as antinociceptive (pain-relieving) properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-1-butanone involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive effects are believed to be associated with the inhibition of pro-inflammatory mediators and modulation of pain pathways . The compound may also interact with various enzymes and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-1-butanone
- 1-(2,5-Dimethoxyphenyl)-1-butanone
- 1-(2,3-Dimethoxyphenyl)-2-propanone
Comparison: 1-(2,3-Dimethoxyphenyl)-1-butanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-6-10(13)9-7-5-8-11(14-2)12(9)15-3/h5,7-8H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOGWBFXYFWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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